4-Isopropoxy-1-benzofuran-6-carboxylic acid

Lipophilicity Medicinal Chemistry Physicochemical Property

Researchers conducting SAR on benzofuran scaffolds often face inconsistent lipophilicity profiles from generic building blocks. This 4-isopropoxy variant delivers a predictable LogP increment (~+1.5 vs. unsubstituted core) for precise ADME tuning. • Calculated LogP 2.92, TPSA 59.67 Ų - benchmarked for membrane permeability optimization • 6-COOH handle enables rapid amide library generation with diverse amine fragments • Branched isopropoxy group confers enhanced metabolic stability vs. linear alkoxy analogs Supplied with full analytical characterization; standard B2B shipping with no controlled-substance restrictions in US or EU.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 1239773-74-0
Cat. No. B1402882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-1-benzofuran-6-carboxylic acid
CAS1239773-74-0
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=CC2=C1C=CO2)C(=O)O
InChIInChI=1S/C12H12O4/c1-7(2)16-11-6-8(12(13)14)5-10-9(11)3-4-15-10/h3-7H,1-2H3,(H,13,14)
InChIKeyGVKWKBCDWPFDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Structural Context


4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS 1239773-74-0) is a 4-alkoxy-substituted benzofuran-6-carboxylic acid derivative with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . The compound features a benzofuran heterocyclic core with an isopropoxy (-OCH(CH₃)₂) substituent at the 4-position and a carboxylic acid (-COOH) group at the 6-position . Its predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 373.2±22.0 °C at 760 mmHg, a calculated LogP of approximately 2.92-3.28, and a topological polar surface area (TPSA) of 59.67 Ų [1]. These computational parameters inform its utility as a research building block in medicinal chemistry and organic synthesis applications requiring specific lipophilicity and hydrogen-bonding characteristics.

Workflow Medicinal chemistry lead optimization and SAR
Selection 4‑isopropoxy substitution for tuned lipophilicity
Use Context Building block for amide coupling and focused library synthesis

Differentiation from Generic Benzofuran Analogs


The 4-isopropoxy substitution in 4-isopropoxy-1-benzofuran-6-carboxylic acid imparts distinct lipophilicity and electronic properties that differentiate it from the unsubstituted benzofuran-6-carboxylic acid core (CAS 77095-51-3) . While the parent benzofuran-6-carboxylic acid serves as a versatile building block in pharmaceutical synthesis, the introduction of the 4-isopropoxy group increases calculated LogP values by approximately 1.5-1.8 log units and reduces topological polar surface area relative to molecular weight, thereby altering solubility, membrane permeability, and metabolic stability profiles . Generic substitution with simpler 4-alkoxy analogs—such as 4-ethoxy or 4-methoxy derivatives—would yield different steric bulk, electron-donating character, and hydrogen-bonding capacity, which are critical determinants of downstream biological target engagement and pharmacokinetic behavior [1]. Therefore, researchers requiring precise physicochemical tuning for lead optimization or structure-activity relationship (SAR) studies must procure the exact 4-isopropoxy variant rather than assuming interchangeability within the benzofuran-6-carboxylic acid class.

4‑Isopropoxy substitution Unsubstituted benzofuran‑6‑carboxylic acid Lipophilicity profile may differ substantially; permeability context not directly transferable
Branched isopropoxy Linear ethoxy or methoxy Metabolic stability profile may shift; cytochrome P450 O‑dealkylation susceptibility varies
Electron‑donating isopropoxy Electron‑withdrawing difluoromethoxy Electronic and pKa context diverges; target binding and solubility may not transfer

Quantitative Differentiation from Structural Analogs


Enhanced Lipophilicity vs. Unsubstituted Core

The calculated LogP of 4-isopropoxy-1-benzofuran-6-carboxylic acid is 2.9182 , representing a substantial increase in lipophilicity compared to the unsubstituted benzofuran-6-carboxylic acid (CAS 77095-51-3), which has a predicted LogP of approximately 1.3-1.4 . This difference of approximately +1.5 to +1.6 log units indicates significantly higher octanol-water partition coefficient for the 4-isopropoxy derivative.

Lipophilicity shift
Data to verify
4‑Isopropoxy derivative LogP 2.92; unsubstituted core LogP ≈ 1.3–1.4 (ΔLogP +1.5 to +1.6, computed)
Supports lipophilicity‑driven selection for permeability studies
Computational prediction; experimental LogP measurement recommended
Lipophilicity Medicinal Chemistry Physicochemical Property

Polar Surface Area and Rotatable Bond Comparison

4-Isopropoxy-1-benzofuran-6-carboxylic acid exhibits a TPSA of 59.67 Ų . The structurally related 4-allyloxy-1-benzofuran-6-carboxylic acid (CAS 1291489-86-5) has a predicted TPSA of 59.67 Ų, identical to the isopropoxy derivative . However, the increased steric bulk and branching of the isopropoxy group compared to the linear allyloxy group results in distinct conformational flexibility and rotational bond count (3 rotatable bonds for isopropoxy vs. 4 rotatable bonds for allyloxy), which can influence binding pocket accommodation and entropic contributions to target engagement.

TPSA & rotatable bonds
Data to verify
TPSA 59.67 Ų (same as allyloxy); rotatable bonds: isopropoxy 3 vs. allyloxy 4
Reduced rotatable bonds may influence ligand efficiency context
Conformational entropy contribution to be validated experimentally
Polar Surface Area Drug-likeness Medicinal Chemistry

Molecular Weight and Metabolic Stability Proxy

4-Isopropoxy-1-benzofuran-6-carboxylic acid has a molecular weight of 220.22 g/mol with 4 hydrogen bond acceptor sites . The closely related 4-ethoxy-1-benzofuran-6-carboxylic acid (C₁₁H₁₀O₄) has a molecular weight of 206.19 g/mol and an identical hydrogen bond acceptor count of 4 . The +14 Da mass increase and the branched isopropoxy group confer altered metabolic stability, as branched alkyl ethers are generally more resistant to oxidative O-dealkylation by cytochrome P450 enzymes compared to linear ethoxy substituents [1].

MW & metabolic proxy
Class‑level inference
MW 220.22 (C₁₂H₁₂O₄, branched) vs. 206.19 (ethoxy, linear); ΔMW +14.03
Branched alkoxy may offer altered metabolic stability; CYP assay context review required
Class‑level SAR for alkoxy O‑dealkylation; compound‑specific data unavailable
Molecular Weight Hydrogen Bonding Physicochemical Property

Purity and Storage Requirements

Commercially available 4-isopropoxy-1-benzofuran-6-carboxylic acid is supplied at ≥97% purity, with storage recommendations of sealed under dry conditions at 2-8°C . This purity specification is consistent with its intended use as a research intermediate and building block for further synthetic elaboration. In comparison, the unsubstituted benzofuran-6-carboxylic acid is commonly available at 97-98% purity, but the 4-isopropoxy derivative requires more stringent storage conditions (refrigerated) to maintain stability due to the potential for esterification or decarboxylation under ambient conditions .

Purity & storage
Specification review
Purity ≥97%; sealed under dry, 2–8 °C (refrigerated) vs. room‑temperature storage for unsubstituted core
Cold‑chain procurement and refrigerated storage required to maintain integrity
Vendor specification; confirm storage protocol upon receipt
Purity Procurement Quality Control

Electronic Character: Donating vs. Withdrawing Substituents

4-Isopropoxy-1-benzofuran-6-carboxylic acid contains an electron-donating isopropoxy group, whereas 4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid (CAS 1365962-35-1) incorporates a difluoromethoxy (-OCHF₂) substituent that is strongly electron-withdrawing due to the inductive effect of fluorine atoms . This electronic divergence fundamentally alters the acidity of the 6-carboxylic acid moiety, with the difluoromethoxy derivative expected to have a lower pKa (stronger acid) compared to the isopropoxy analog [1]. Such differences in electronic character directly impact hydrogen-bonding strength, solubility profiles, and binding interactions with biological targets, making the two compounds non-interchangeable in SAR studies.

Electronic character
Class‑level inference
Isopropoxy: electron‑donating (+M, +I); difluoromethoxy: electron‑withdrawing (−I)
Electronic context and pKa may shift; binding interactions and solubility not interchangeable
Based on substituent constants; target‑specific validation needed
Electronics Bioisostere Medicinal Chemistry

Antiviral and Anticancer Class-Level Potential

While direct quantitative biological data for 4-isopropoxy-1-benzofuran-6-carboxylic acid is not publicly available, benzofuran derivatives as a class have demonstrated inhibitory activity against HIV-1 and HIV-2 replication in cell culture [1]. Certain 4-alkoxy-substituted benzofurans have also been investigated as tubulin polymerization inhibitors with anticancer potential [2]. The 4-isopropoxy-1-benzofuran-6-carboxylic acid scaffold serves as a versatile intermediate for the synthesis of diverse bioactive molecules, with the carboxylic acid functionality enabling amide bond formation and further derivatization [3].

Class‑level potential
Class‑level
Benzofuran class: reported HIV‑1/2 and tubulin polymerization inhibition; no direct data for this compound
De novo experimental validation required; intended as synthetic intermediate, not bioactive endpoint
Class‑level literature inference only; potency/selectivity to be established
Antiviral Anticancer Benzofuran Derivative

Procurement-Driven Application Scenarios


Medicinal Chemistry Lead Optimization for Lipophilicity

Researchers conducting SAR studies on benzofuran-based scaffolds should procure 4-isopropoxy-1-benzofuran-6-carboxylic acid when a calculated LogP of approximately 2.9-3.3 is desired for target engagement or ADME property optimization . The +1.5 to +1.6 LogP increase relative to unsubstituted benzofuran-6-carboxylic acid provides a predictable lipophilicity increment that can be exploited to enhance membrane permeability or blood-brain barrier penetration in neurological or anti-infective drug discovery programs.

Amide Coupling for Metabolically Stable Derivatives

The 6-carboxylic acid moiety serves as a versatile handle for amide bond formation with diverse amine-containing fragments, enabling the rapid generation of compound libraries for biological screening [1]. The branched isopropoxy substituent at the 4-position confers enhanced metabolic stability against oxidative O-dealkylation compared to linear ethoxy or methoxy analogs, making this scaffold particularly valuable for in vivo studies where prolonged compound half-life is required [2].

Building Block for Anti-Infective and Anticancer Probes

Given the established antiviral and anticancer activities observed in structurally related benzofuran derivatives, 4-isopropoxy-1-benzofuran-6-carboxylic acid is an appropriate procurement choice for medicinal chemistry teams synthesizing focused libraries targeting RNA viruses or tubulin polymerization [3]. The compound should be used as an intermediate for further derivatization—such as esterification, amidation, or Suzuki coupling—rather than as a standalone bioactive entity, as direct potency data for the parent acid is not yet available in the public domain.

Physicochemical Reference Standard for Alkoxybenzofurans

In physicochemical profiling and computational modeling exercises, 4-isopropoxy-1-benzofuran-6-carboxylic acid can serve as a reference compound for the 4-alkoxybenzofuran-6-carboxylic acid subseries. Its defined LogP (2.9182), TPSA (59.67 Ų), and rotatable bond count (3) provide a benchmark for evaluating the impact of varying alkoxy chain length and branching on key drug-likeness parameters . This facilitates informed selection of optimal substituents in lead optimization campaigns.

Application
Selection Property
Validation Focus
Lipophilicity‑driven lead optimization
Reported lipophilicity increment (computed LogP context)
Membrane permeability and ADME property screening
Amide coupling platform for focused libraries
Carboxylic acid handle at 6‑position for derivatization
Metabolic stability screening (e.g., CYP O‑dealkylation assays)
Anti‑infective/anticancer probe synthesis
Benzofuran scaffold for focused library design
Class‑level biological evaluation; no direct potency data for parent acid
Physicochemical reference standard
Defined TPSA and rotatable bond profile
Benchmarking for alkoxybenzofuran subseries SAR

Technical Documentation Hub

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